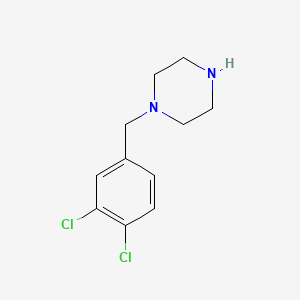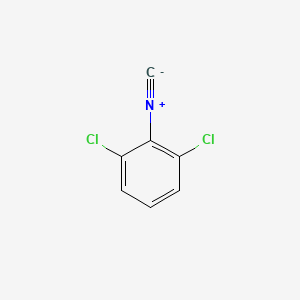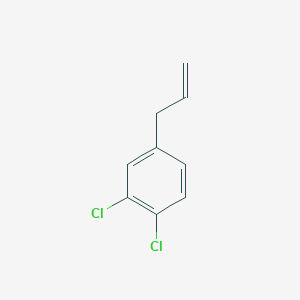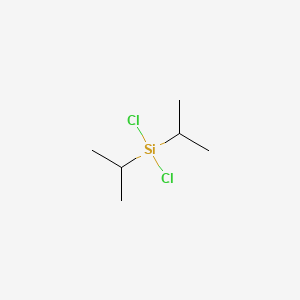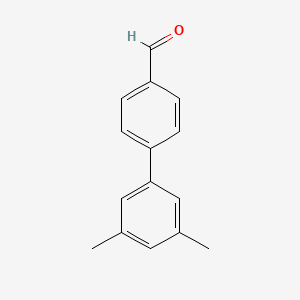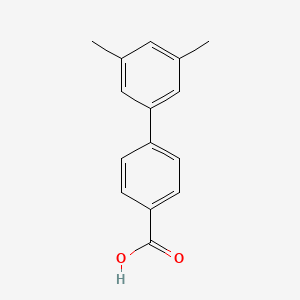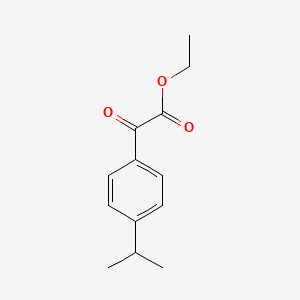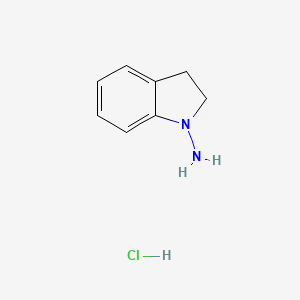
Indolin-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolin-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of indoline, which is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. This compound is known for its aromatic and weakly basic properties .
准备方法
Synthetic Routes and Reaction Conditions: Indolin-1-amine hydrochloride can be synthesized through various methods. One common approach involves the reduction of indole. This can be achieved using catalytic hydrogenation or other reduction conditions, such as borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, or sodium ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and industrial applications .
化学反应分析
Types of Reactions: Indolin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert indole to indoline.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Indoline.
Substitution: Various substituted indoline derivatives
科学研究应用
Indolin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Indoline derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of indolin-1-amine hydrochloride involves its interaction with various molecular targets. The benzene ring of indoline can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom acts as a hydrogen bond donor and acceptor, facilitating binding with protein residues. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Indole: A structurally related compound with a benzene ring fused to a five-membered nitrogenous ring.
Indoline: The parent compound of indolin-1-amine hydrochloride, differing by the presence of an amine group.
Oxindole: Another related compound with an oxygen atom in the five-membered ring.
Uniqueness: this compound is unique due to its specific amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2,3-dihydroindol-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNOCNBVIIEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375419 |
Source


|
| Record name | Indolin-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92259-86-4 |
Source


|
| Record name | Indolin-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indolin-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
